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Compound of Interest

1-Methyl-4-(4-piperidyl)piperazine
Dihydrochloride

Cat. No. B580792

Compound Name:

For researchers, scientists, and drug development professionals, understanding the cross-
reactivity of drug candidates is paramount to predicting potential off-target effects and ensuring
therapeutic specificity. While direct cross-reactivity studies on 1-Methyl-4-(4-
piperidyl)piperazine Dihydrochloride are not extensively available in the public domain,
analysis of structurally related piperazine and piperidine derivatives provides valuable insights
into their potential pharmacological promiscuity. This guide offers a comparative overview of the
receptor binding profiles of such derivatives, supported by available experimental data.

An examination of various substituted piperazine and piperidine analogs reveals a propensity
for interaction with multiple receptor systems, most notably sigma and histamine receptors. The
data underscores the subtle structural modifications that can significantly alter affinity and
selectivity, a critical consideration in drug design and development.

Receptor Binding Affinity of Piperazine and
Piperidine Derivatives

The following table summarizes the binding affinities (Ki in nM and pA2 values) of various
piperazine and piperidine derivatives for different receptors, illustrating their cross-reactivity
profiles. Lower Ki and higher pA2 values indicate stronger binding affinity.
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Insights from Experimental Data

The presented data highlights several key observations:

o Histamine Receptor Activity: Several piperazine derivatives exhibit high affinity for the
histamine H3 receptor, with some also showing weaker, but competitive, antagonism at the
H1 receptor.[1][2] This suggests a potential for cross-reactivity between these two histamine
receptor subtypes.

» Impact of Core Scaffold: Replacing the piperazine scaffold with a piperidine ring can slightly
decrease the antagonistic activity at the H3 receptor, as seen in the comparison between
compounds 1b and 2b.[1]
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o Sigma Receptor Affinity: Piperidine derivatives, particularly halogenated sulfonamides, have
been shown to possess high affinity and selectivity for the sigma ol receptor over the 02
receptor.[3] This indicates that the piperidine core can be a privileged scaffold for targeting
sigma receptors.

Experimental Protocols

The data presented in this guide is derived from established in vitro experimental protocols.

Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a compound for
a specific receptor. The general workflow for such an assay is as follows:

Prepare cell membranes
expressing the target receptor

Incubate membranes with a
radiolabeled ligand and the test compound
Separate bound and
free radioligand
Measure radioactivity of
the bound ligand
Analyze data to determine
Ki values

Click to download full resolution via product page

Radioligand Binding Assay Workflow
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In these assays, a radiolabeled ligand with known affinity for the target receptor is incubated
with a preparation of cell membranes expressing that receptor. The test compound is added at
various concentrations to compete with the radioligand for binding. By measuring the
displacement of the radioligand, the inhibitory constant (Ki) of the test compound can be
determined, which is a measure of its binding affinity.

Functional Assays (e.g., Guinea Pig Jejunum Assay)

Functional assays measure the biological effect of a compound on a tissue or cell. For
histamine H3 receptor antagonists, a common assay involves the use of isolated guinea pig

jejunum.
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Functional Assay for H3 Receptor Antagonism

In this ex vivo model, electrical stimulation of the jejunum causes the release of acetylcholine,
which is inhibited by histamine acting on H3 autoreceptors. An H3 receptor antagonist will block
this inhibitory effect, leading to a potentiation of the electrically induced contractions. The pA2
value is then calculated, which represents the negative logarithm of the molar concentration of
an antagonist that produces a two-fold shift to the right in an agonist's concentration-response

curve.

Conclusion

While direct cross-reactivity data for 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride is
limited, the analysis of its structural analogs provides a valuable framework for predicting its
potential off-target interactions. The piperazine and piperidine cores are versatile scaffolds that
can be tailored to interact with a range of receptors, including histamine and sigma receptors.
The presented data emphasizes the importance of comprehensive pharmacological profiling,
including binding and functional assays, to characterize the selectivity of novel drug candidates
and mitigate the risk of unintended cross-reactivity. Further studies are warranted to elucidate
the specific cross-reactivity profile of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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